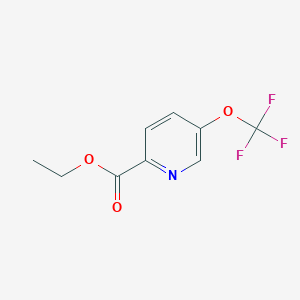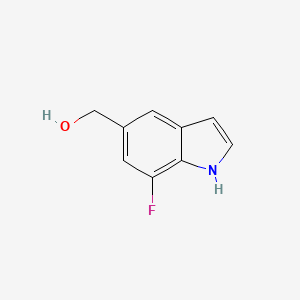
(7-fluoro-1H-indol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-fluoro-1H-indol-5-yl)methanol is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-1H-indol-5-yl)methanol typically involves the introduction of a fluorine atom and a hydroxymethyl group onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring undergoes fluorination at the 7th position. This can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver triflate. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the Vilsmeier-Haack reaction can be used to formylate the indole ring, and the resulting formyl group can be reduced to a hydroxymethyl group using sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(7-fluoro-1H-indol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form (7-fluoro-1H-indol-5-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the fluorine atom can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary or secondary amines
Major Products Formed
Oxidation: (7-fluoro-1H-indol-5-yl)formaldehyde, (7-fluoro-1H-indol-5-yl)carboxylic acid
Reduction: (7-fluoro-1H-indol-5-yl)methane
Substitution: (7-amino-1H-indol-5-yl)methanol
Wissenschaftliche Forschungsanwendungen
(7-fluoro-1H-indol-5-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological processes involving indole derivatives. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: this compound has potential therapeutic applications due to its structural similarity to bioactive indole compounds. It may be explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (7-fluoro-1H-indol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group can influence the compound’s binding affinity and selectivity towards certain receptors and enzymes. For example, the compound may interact with serotonin receptors, which are known to bind indole derivatives. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the receptor binding site, enhancing the compound’s stability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-fluoro-1H-indole-5-carboxylic acid): Similar structure with a carboxyl group instead of a hydroxymethyl group.
(5-fluoro-1H-indole-7-methanol): Similar structure with the positions of the fluorine and hydroxymethyl groups reversed.
(7-chloro-1H-indol-5-yl)methanol: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
(7-fluoro-1H-indol-5-yl)methanol is unique due to the specific positioning of the fluorine atom and hydroxymethyl group on the indole ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C9H8FNO |
|---|---|
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
(7-fluoro-1H-indol-5-yl)methanol |
InChI |
InChI=1S/C9H8FNO/c10-8-4-6(5-12)3-7-1-2-11-9(7)8/h1-4,11-12H,5H2 |
InChI-Schlüssel |
HMOGFRISMMXESQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C(C=C(C=C21)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


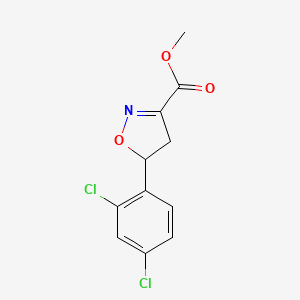

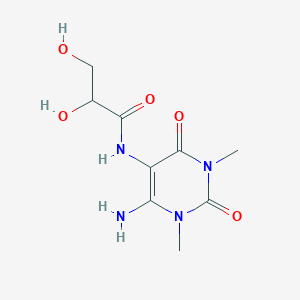



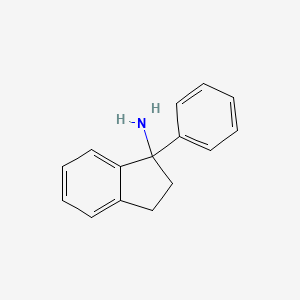

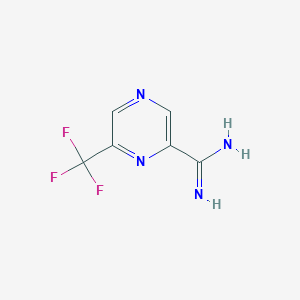
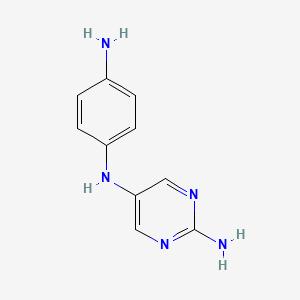

![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
